

Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Pyrimidine methanamine*

Cat. No.: B030526

[Get Quote](#)

Abstract: This technical guide provides a summary of spectroscopic data relevant to the analysis of **4-pyrimidine methanamine** (pyrimidin-4-ylmethanamine). Due to the limited availability of public spectroscopic data for this specific compound, this document presents representative data from a structurally analogous compound, 4-(aminomethyl)pyridine. The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these techniques. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-Pyrimidine methanamine, systematically named (pyrimidin-4-yl)methanamine (CAS No: 45588-79-2), is a heterocyclic amine of interest in medicinal chemistry and materials science. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including NMR, IR, and MS, which provide detailed insights into molecular structure, functional groups, and molecular weight.

A comprehensive search of public scientific databases indicates a scarcity of published experimental spectroscopic data for **4-pyrimidine methanamine**. Therefore, this guide utilizes data from the structurally similar compound, 4-(aminomethyl)pyridine (CAS No: 3731-53-1), as a proxy. The pyridine ring in this analog is isoelectronic to the pyrimidine ring, and the aminomethyl group is identical, making it a suitable reference for predicting the spectroscopic behavior of **4-pyrimidine methanamine**.

Spectroscopic Data Summary

The following sections present representative spectroscopic data for 4-(aminomethyl)pyridine. These values are intended to provide a baseline for the expected spectral characteristics of **4-pyrimidine methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Data for 4-(aminomethyl)pyridine

Chemical Shift (ppm)	Solvent	Assignment
8.54	CDCl_3	Pyridine H-2, H-6[1]
7.25	CDCl_3	Pyridine H-3, H-5[1]
3.90	CDCl_3	$-\text{CH}_2-$ [1]
1.52	CDCl_3	$-\text{NH}_2$ [1]
8.60	DMSO-d_6	Pyridine H-2, H-6[1]
7.41	DMSO-d_6	Pyridine H-3, H-5[1]
3.83	DMSO-d_6	$-\text{CH}_2-$ [1]
2.39	DMSO-d_6	$-\text{NH}_2$ [1]

Table 2: ^{13}C NMR Data for 4-(aminomethyl)pyridine

Chemical Shift (ppm)	Solvent	Assignment
150.0	Chloroform-d	Pyridine C-2, C-6
149.5	Chloroform-d	Pyridine C-4
122.5	Chloroform-d	Pyridine C-3, C-5
45.5	Chloroform-d	$-\text{CH}_2-$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The primary amine and aromatic heterocycle are key features.

Table 3: IR Absorption Bands for 4-(aminomethyl)pyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Sharp	N-H stretch (primary amine)[2]
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch
~1600	Strong	C=C and C=N ring stretching
1580-1650	Medium	N-H bend (scissoring)[3]
1250-1335	Medium-Strong	Aromatic C-N stretch[3]
665-910	Strong, Broad	N-H wag[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 4-(aminomethyl)pyridine

m/z	Relative Intensity	Assignment
108	High	[M] ⁺ (Molecular Ion)
107	High	[M-H] ⁺
91	Medium	[M-NH ₂] ⁺
80	Medium	[M-CH ₂ NH ₂] ⁺
78	High	[C ₅ H ₄ N] ⁺ (pyridyl cation)

Experimental Protocols

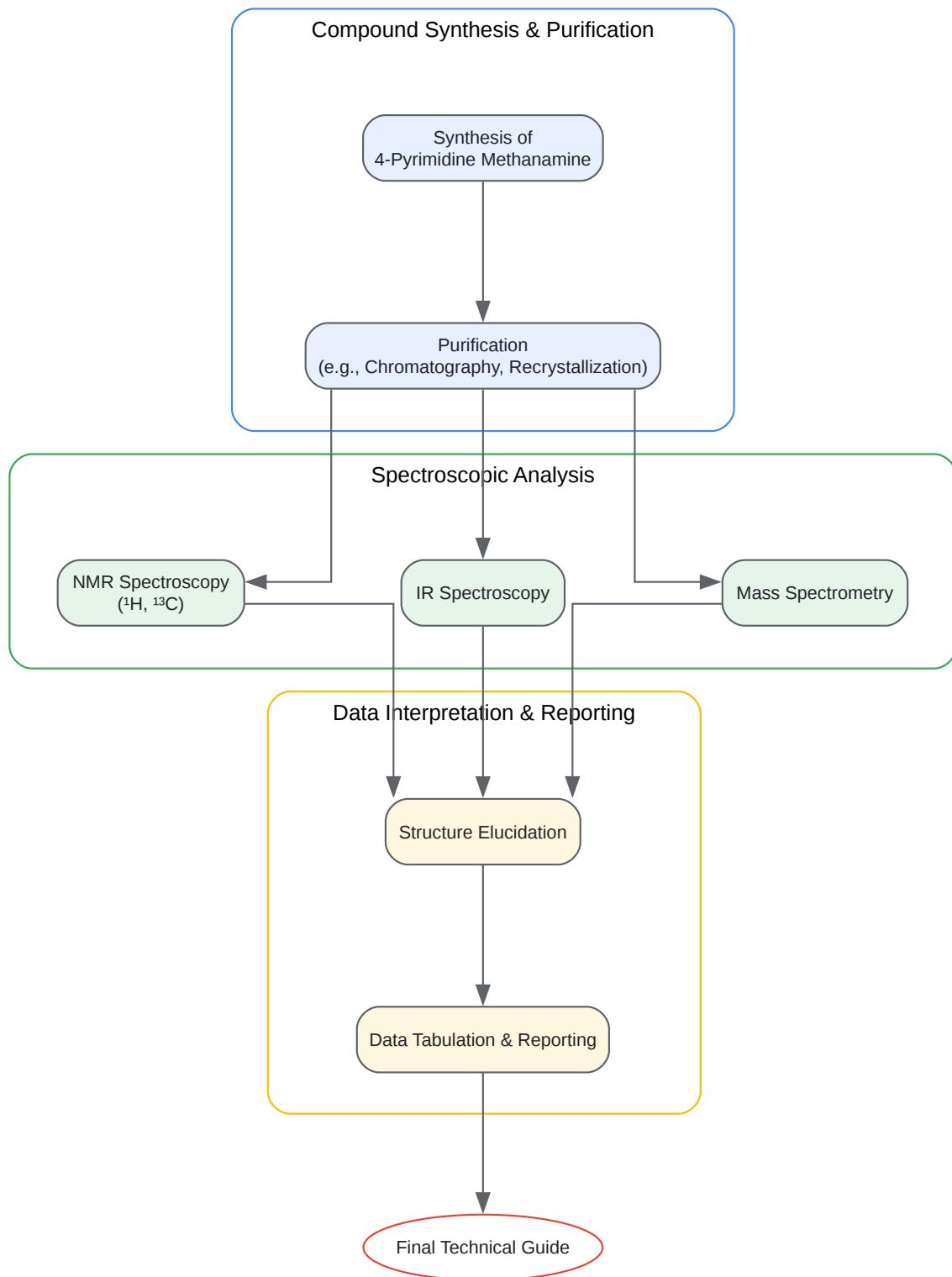
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
- Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.


Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, typically using an electron energy of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.
- **Mass Analysis:** A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridinemethanamine (3731-53-1) 1H NMR [m.chemicalbook.com]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030526#spectroscopic-data-for-4-pyrimidine-methanamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com